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Compound Name:
tetrahydrochrysene

Cat. No.: B1211794

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the basic properties of 3,4-Epoxy-
1,2,3,4-tetrahydrochrysene, a highly mutagenic and tumorigenic bay-region epoxide of the
polycyclic aromatic hydrocarbon (PAH) chrysene. This document consolidates available data
on its chemical and physical characteristics, biological activity, and the experimental protocols
utilized in its study. Particular emphasis is placed on its metabolic activation pathway,
interaction with DNA, and its role as a potent carcinogen. The information is presented to
support further research and development in toxicology, carcinogenesis, and drug
development.

Chemical and Physical Properties

3,4-Epoxy-1,2,3,4-tetrahydrochrysene is a critical metabolite in the carcinogenic pathway of
chrysene. Its basic chemical and physical properties are summarized below.
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Property Value Reference
Chemical Formula CisH140 [1]
Molecular Weight 246.309 g/mol [1]

CAS Number 67694-88-6

Physical State Solid (presumed)

. Insoluble in water; soluble in
Solubility ] [2]
organic solvents.

Note: Specific experimental data on properties such as melting point, boiling point, and density
for 3,4-Epoxy-1,2,3,4-tetrahydrochrysene are not readily available in the reviewed literature.
The parent compound, chrysene, is a crystalline solid.

Biological Activity and Toxicology

3,4-Epoxy-1,2,3,4-tetrahydrochrysene is recognized for its significant biological activity,
primarily related to its carcinogenic properties.

Mutagenicity

This bay-region epoxide is a potent mutagen. While specific quantitative data for the title
compound is sparse, studies on closely related chrysene diol epoxides in Salmonella
typhimurium TA 100 have shown high mutagenic activity. For instance, the anti-1,2-dihydroxy-
3,4-epoxy-1,2,3,4-tetrahydrochrysene registered 1100 revertants/nmol.[3] The methylated
analog, anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene, exhibited even
higher mutagenicity at 7400 revertants/nmol, highlighting the influence of molecular structure
on mutagenic potential.[3]

Tumorigenicity

The tumorigenicity of chrysene and its metabolites is well-documented, with the bay-region diol
epoxides identified as the ultimate carcinogens. In studies on newborn mice, a methylated
derivative of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene (anti-DE-I) induced a significant number
of lung and liver tumors.[3][4] Specifically, a total dose of 56 nmol resulted in 4.6 lung tumors
and 1.2 liver tumors per mouse.[3][4] On mouse skin, an initiating dose of 100 nmol of the
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same compound induced 4.4 tumors per mouse.[3] Another methylated diol epoxide, 5,6-
diMeCDE, showed a dose-dependent increase in skin tumors, with initiating doses of 33, 100,
and 400 nmol per mouse inducing 1.2, 2.2, and 6.2 skin tumors per mouse, respectively.[5]

Metabolic Pathways and Mechanism of Action

The carcinogenicity of chrysene is a direct result of its metabolic activation to reactive epoxides
that can covalently bind to cellular macromolecules like DNA.

Metabolic Activation of Chrysene

The metabolic activation of chrysene is a multi-step enzymatic process. In human liver and lung
tissues, cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, play a crucial role in
the initial oxidation of chrysene to form chrysene-1,2-diol, a proximate carcinogen.[6] This diol
is then further metabolized by epoxide hydrolase to a diol epoxide.[7] The ultimate carcinogenic
metabolite is the bay-region diol-epoxide, r-1,t-2-dihydroxy-t-3,4-oxy-1,2,3,4-
tetrahydrochrysene.[8][9] This highly reactive molecule can be detoxified through conjugation
with glutathione, a reaction catalyzed by glutathione transferases.[10]
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Caption: Metabolic activation of chrysene to its ultimate carcinogenic form.

Interaction with DNA

The chemical reactivity of chrysene diol epoxides with DNA is the primary mechanism of their
carcinogenicity. The reaction is accelerated in the presence of DNA and proceeds through the
formation of a physical association complex, followed by the generation of a carbocation that
covalently binds to nucleophilic sites on DNA bases, primarily guanine and adenine.[6][11] This
results in the formation of DNA adducts, which can lead to mutations and initiate the process of
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carcinogenesis. For a related methylchrysene diol epoxide, it was found that approximately 5-
8% of the molecules bind covalently to DNA.[6]

Cellular Signaling Pathways

The binding of chrysene diol epoxides to DNA can trigger a cascade of cellular signaling
events. While the specific pathways for 3,4-Epoxy-1,2,3,4-tetrahydrochrysene are not fully
elucidated, studies with other PAH diol epoxides suggest an increase in cytosolic Ca2*
concentration in airway epithelial cells, potentially mediated through the inositol 1,4,5-
trisphosphate receptor (InsPsR).[5] This disruption of calcium homeostasis can affect numerous
cellular processes, including proliferation and apoptosis, and may contribute to tumorigenesis.
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Caption: Postulated signaling pathway affected by PAH diol epoxides.

Experimental Protocols

The following sections detail the methodologies commonly employed in the study of 3,4-
Epoxy-1,2,3,4-tetrahydrochrysene and related compounds.

Synthesis of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene

A reported synthesis route for the chrysene bay-region anti-diolepoxide starts from chrysene.
[12][13]

Workflow for Synthesis:
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Caption: Synthetic pathway for chrysene bay-region anti-diolepoxide.
Detailed Steps (based on related syntheses):

o Hydrogenation of Chrysene: Chrysene is hydrogenated to yield 1,2,3,4,5,6-
hexahydrochrysene.[14]

o Partial Dehydrogenation: The hexahydrochrysene is treated with 2,3-dichloro-5,6-dicyano-
1,4-benzoquinone (DDQ) to give 3,4,5,6-tetrahydrochrysene.[13]

o Prévost Reaction: This intermediate undergoes a Prévost reaction to introduce vicinal
dibenzoyloxy groups.[13]

o Dehydrogenation: The resulting product is further dehydrogenated with DDQ.[13]

o Dehydrobromination: Bromination with N-bromosuccinimide (NBS) followed by
dehydrobromination with 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) yields the dihydrodiol
dibenzoate.[13]
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e Methanolysis: Treatment with sodium methoxide in methanol affords the 1,2-dihydrodiol.[13]

» Epoxidation: Finally, stereospecific epoxidation with meta-chloroperoxybenzoic acid (m-
CPBA) yields the anti-diol epoxide.[13]

Ames Test (Bacterial Mutagenicity Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical
compounds.[15]

Protocol Overview:

o Bacterial Strains:Salmonella typhimurium strains TA98, TA100, and TA102 are commonly
used. These are histidine auxotrophs, meaning they cannot synthesize histidine and will only
grow in its presence.

» Metabolic Activation: The test is performed with and without a metabolic activation system
(S9 mix), which is a liver homogenate that simulates mammalian metabolism. This is crucial
for pro-mutagens like chrysene that require metabolic activation to become mutagenic.

e Procedure:

o The tester strain is incubated with the test compound at various concentrations in the
presence or absence of the S9 mix.

o This mixture is then plated on a minimal glucose agar plate that lacks histidine.
o The plates are incubated for 48-72 hours at 37°C.

o Data Analysis: The number of revertant colonies (colonies that have mutated back to being
able to synthesize their own histidine) is counted. A significant, dose-dependent increase in
the number of revertant colonies compared to the negative control indicates a mutagenic
effect.

Mouse Skin Tumorigenicity Assay

This in vivo assay is used to determine the tumor-initiating activity of a compound.[3][16]
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Protocol Overview:

Animal Model: Typically, female CD-1 or ICR/Ha mice are used.

« Initiation: A single topical application or intraperitoneal injection of the test compound (e.g.,
3,4-Epoxy-1,2,3,4-tetrahydrochrysene) dissolved in a suitable solvent (e.g., acetone or
DMSO) is administered to the shaved dorsal skin of the mice. For newborn mice,
intraperitoneal injections are often given on days 1, 8, and 15 of life.[16]

e Promotion: After a recovery period (typically 1-2 weeks), a tumor promoter, such as 12-O-
tetradecanoylphorbol-13-acetate (TPA), is applied repeatedly (e.g., twice weekly) to the
same area for a prolonged period (e.g., 20-25 weeks).

o Data Collection: The number and size of skin tumors (papillomas) are recorded weekly.

» Endpoint: At the end of the study, the animals are euthanized, and the tumors are
histopathologically examined to confirm their nature. The tumorigenic potency is expressed
as the average number of tumors per mouse and the percentage of tumor-bearing mice.

Conclusion

3,4-Epoxy-1,2,3,4-tetrahydrochrysene is a potent genotoxic metabolite of chrysene. Its
carcinogenicity is attributed to its ability to form covalent adducts with DNA following metabolic
activation in a "bay-region" diol-epoxide pathway. Understanding the fundamental properties,
metabolic fate, and mechanism of action of this compound is crucial for assessing the risks
associated with chrysene exposure and for the development of potential chemopreventive
strategies. The experimental protocols detailed herein provide a framework for the continued
investigation of this and other polycyclic aromatic hydrocarbons. Further research is warranted
to fully elucidate the specific cellular signaling pathways disrupted by this compound and to
obtain more precise quantitative data on its physical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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